molecular formula C26H18N4O6S2 B217812 N-Linoleoyldopamine CAS No. 105955-12-2

N-Linoleoyldopamine

Cat. No. B217812
CAS RN: 105955-12-2
M. Wt: 415.6 g/mol
InChI Key: SZYHQIGUKQSEJD-HZJYTTRNSA-N
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Description

N-Linoleoyldopamine (NLA) is a naturally occurring fatty acid amide that has been found to have various biochemical and physiological effects. It is synthesized from linoleic acid and dopamine in the presence of an enzyme called fatty acid amide hydrolase. NLA has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and inflammation.

Scientific Research Applications

1. Cardiovascular Health

N-Linoleoyldopamine, through its metabolic pathways, may influence cardiovascular health. A study by (Albert et al., 2005) found that alpha-linolenic acid, closely related to linoleic acid, may reduce the risk of sudden cardiac death, highlighting the potential protective role of similar fatty acids.

2. Metabolic Syndrome and Obesity

Research has indicated that certain fatty acids, including those similar to this compound, can affect metabolic syndrome and obesity. A study by (Poudyal et al., 2011) discusses how alpha-linolenic acid (ALA) and other n-3 fatty acids reduce cardiovascular disease risk factors, potentially relevant to this compound's effects.

3. Neurotransmission and Mental Health

The impact of dietary fatty acids on neurotransmission systems, including dopaminergic and serotoninergic pathways, is a significant area of research. (Delion et al., 1994) found that alpha-linolenic acid deficiency affects dopaminergic neurotransmission, which might be relevant to understanding this compound’s neurological implications.

4. Inflammatory Diseases

This compound and similar fatty acids might play a role in managing inflammatory conditions. Research by (Weiss et al., 2005) suggests that the balance of dietary n-6 to n-3 fatty acids, like linoleic acid and alpha-linolenic acid, is crucial in preserving bone health and managing inflammation.

5. Dermatological Applications

Linoleic acid and its derivatives, closely related to this compound, have been studied for their role in skin conditions such as atopic eczema. (Horrobin, 2000) explored the effects of linoleic acid metabolites on skin health, indicating potential applications for this compound in dermatology.

6. Ocular Health

This compound's structural similarities with linoleic acid suggest potential benefits in ocular health. A study by (Barabino et al., 2003) on the systemic administration of linoleic acid in dry eye syndrome showed improvement in symptoms and ocular surface inflammation.

7. Cancer Research

Fatty acids related to this compound have been studied for their effects on cancer, particularly breast and prostate cancers. (Rose, 1997) discusses the role of linoleic acid in cancer development and progression, offering insights into potential research avenues for this compound.

8. Hormonal Regulation

Studies like (Parhizkar et al., 2016) investigating the effects of linoleic acid and its derivatives on hormonal balance, particularly in menopause, suggest possible applications for this compound in hormonal regulation and therapy.

properties

CAS RN

105955-12-2

Molecular Formula

C26H18N4O6S2

Molecular Weight

415.6 g/mol

IUPAC Name

(9Z,12Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h6-7,9-10,18-19,22,28-29H,2-5,8,11-17,20-21H2,1H3,(H,27,30)/b7-6-,10-9-

InChI Key

SZYHQIGUKQSEJD-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

synonyms

N-linoleoyldopamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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